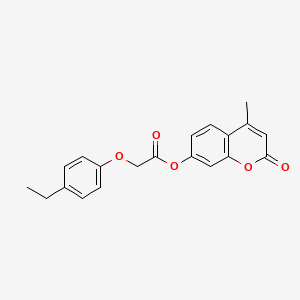

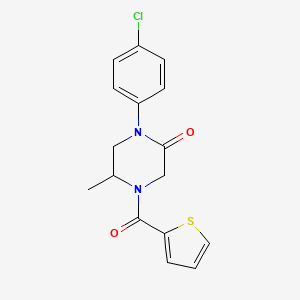

4-methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of 4-methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate involves various chemical reactions, including Pechmann condensation reactions, and has been characterized using NMR, IR, and mass spectral studies. Single crystal X-ray diffraction studies have confirmed the structures of these compounds (Jyothi et al., 2017) (Mahesha et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is stabilized by various intra and intermolecular hydrogen bond interactions. 3-D molecular Hirshfeld surface and 2-D fingerprint plot analyses have quantified the nature of these interactions, providing insights into the crystal packing and molecular conformation (Jyothi et al., 2017) (Mahesha et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 4-methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate derivatives have been explored through various reactions, including condensation and cyclo-condensation, to yield a series of compounds with potential antibacterial activity. These studies provide a basis for understanding the compound's chemical behavior and potential for further functionalization (Čačić et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as their crystallization behavior and intermolecular interactions, have been analyzed through X-ray crystallography. The analysis reveals the compound's crystalline structure and the significance of C–H…O interactions in the crystal packing, contributing to the understanding of its solid-state properties (Jyothi et al., 2017).

Aplicaciones Científicas De Investigación

Synthesis and Derivatives Formation

4-Methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate serves as a precursor in the synthesis of various chemically significant compounds. For example, it has been utilized in the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, demonstrating its role in creating compounds with potential antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009). Similarly, the compound has been involved in the synthesis of thiazole substituted coumarins starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, which were screened for their antibacterial and antifungal activities, highlighting the compound's versatility in medicinal chemistry (Parameshwarappa et al., 2009).

Crystal Structure and Antioxidative Properties

The crystal structure and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate have been characterized, offering insights into the intermolecular interactions that contribute to the compound's stability and reactivity. This analysis provides a foundation for understanding the structural properties of derivatives for potential applications in material science and pharmacology (Jyothi et al., 2017). Additionally, investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, which can be synthesized from related compounds, have shown significant scavenger activity, indicating their potential as antioxidants in various biological and pharmacological applications (Stanchev et al., 2009).

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial activity. Novel coumarin derivatives synthesized from 4-methylumbelliferone, closely related to 4-methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate, have demonstrated significant antibacterial and antifungal effects, showcasing the therapeutic potential of such compounds in combating microbial infections (Medimagh-Saidana et al., 2015).

Enzymatic Synthesis and Activity

The chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, starting from compounds such as 4-oxo-3,4-dihydro-2-chromen-3-yl acetate, highlights the compound's utility in producing enantiomerically pure substances. This process is crucial for developing drugs with specific biological activities and lower side effects, underlining the importance of 4-methyl-2-oxo-2H-chromen-7-yl (4-ethylphenoxy)acetate in creating pharmacologically active agents (Demir et al., 2003).

Propiedades

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-14-4-6-15(7-5-14)23-12-20(22)24-16-8-9-17-13(2)10-19(21)25-18(17)11-16/h4-11H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVUKUKEASFRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-2-oxo-2H-chromen-7-yl 2-(4-ethylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)